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Compound of Interest

Compound Name: 1-Ethynyl-4-methyl-2-nitrobenzene

Cat. No.: B3002360

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 4-methyl-2-nitrophenylacetylene is not readily
available in the public domain. This guide has been compiled using available information for the
compound, along with experimental data from closely related analogs and established
synthetic methodologies. All experimental protocols and spectroscopic data should be
considered representative and require experimental validation.

Introduction

4-methyl-2-nitrophenylacetylene, with the chemical formula CoH7NO-2, is an aromatic organic
compound containing a tolyl, a nitro, and an acetylene functional group.[1] Its structure
suggests potential applications as a building block in organic synthesis, particularly in the
development of novel pharmaceuticals and functional materials. The presence of the nitro
group, a known pharmacophore and toxicophore, indicates that this compound and its
derivatives could exhibit a range of biological activities.[1] This guide provides a summary of
the known properties, a plausible synthetic route, and representative characterization data for
4-methyl-2-nitrophenylacetylene.

Physicochemical Properties

While experimentally determined physical properties for 4-methyl-2-nitrophenylacetylene are
not available, a summary of its computed properties and data for the closely related compound,
4-nitrophenylacetylene, are presented below for comparative purposes.
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Table 1: Physicochemical Properties of 4-methyl-2-nitrophenylacetylene and a Related Analog

4-methyl-2- .
. 4-nitrophenylacetylene
Property nitrophenylacetylene )
(Experimental)
(Computed)
Molecular Formula CoH7NO2 CsHsNO:2
Molecular Weight 161.16 g/mol [1] 147.13 g/mol
CAS Number 875768-16-4[1] 937-31-5
Melting Point Not available 148-150 °C
Boiling Point Not available 246.6 °C at 760 mmHg
Topological Polar Surface Area  45.8 A7[1] 45.8 Az
XLogP3-AA 2.4[1] 2.1
Hydrogen Bond Acceptor
ydrog p 2[1] 5
Count
Rotatable Bond Count 11] 1
Synthesis

A plausible and widely used method for the synthesis of aryl acetylenes is the Sonogashira
coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of a terminal
alkyne with an aryl or vinyl halide. For the synthesis of 4-methyl-2-nitrophenylacetylene, a
suitable starting material would be a halogenated 4-methyl-2-nitrobenzene derivative, such as
1-iodo-4-methyl-2-nitrobenzene, coupled with a source of acetylene.

Caption: Plausible synthetic workflow for 4-methyl-2-nitrophenylacetylene.

Representative Experimental Protocol: Sonogashira
Coupling

The following is a general procedure for a Sonogashira coupling reaction that can be adapted
for the synthesis of 4-methyl-2-nitrophenylacetylene. Note: This is a representative protocol
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and requires optimization for the specific substrates.

Materials:

1-lodo-4-methyl-2-nitrobenzene

Ethynyltrimethylsilane

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Cl2)

Copper(l) iodide (Cul)

Triethylamine (TEA)

Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium fluoride (TBAF) solution (for deprotection)

Ethyl acetate

Saturated aqueous ammonium chloride solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-
methyl-2-nitrobenzene (1 equivalent), Pd(PPhs)2Cl2 (e.g., 2 mol%), and Cul (e.g., 4 mol%).

Add anhydrous THF and triethylamine (e.g., 2 equivalents).

To the stirred solution, add ethynyltrimethylsilane (e.g., 1.2 equivalents) dropwise at room
temperature.

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and
monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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e Upon completion, the reaction mixture is cooled to room temperature and the solvent is
removed under reduced pressure.

e The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium
chloride solution and brine.

» The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated
under reduced pressure.

e The crude product is then dissolved in THF, and a solution of TBAF (1 M in THF, e.g., 1.2
equivalents) is added to remove the trimethylsilyl protecting group. The reaction is stirred at
room temperature and monitored by TLC.

» After deprotection is complete, the reaction mixture is quenched with water and extracted
with ethyl acetate.

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated.

e The final product, 4-methyl-2-nitrophenylacetylene, is purified by column chromatography on
silica gel.

Spectroscopic Characterization (Representative)

As no experimental spectra for 4-methyl-2-nitrophenylacetylene are publicly available, the
following tables provide predicted and representative spectroscopic data based on the
chemical structure and data from analogous compounds.

Table 2: Representative *H NMR Data (in CDCIs)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
—78.80 ) 1H Aromatic H (adjacent
to NOz2)
~73-75 m 2H Aromatic H
~3.1-33 s 1H Acetylenic H
~24-26 S 3H Methyl H
Table 3: Representative 13C NMR Data (in CDCls)
Chemical Shift (8) ppm Assighment
~149 - 151 Aromatic C-NOz2
~ 140 - 142 Aromatic C-CHs
~133-135 Aromatic CH
~ 128 - 130 Aromatic CH
~124 - 126 Aromatic CH
~121-123 Aromatic C-C=CH
~82-84 Acetylenic C-H
~79-81 Acetylenic C-Ar
~20-22 Methyl C
Table 4: Representative IR Data
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Wavenumber (cm~?) Assignment

~ 3300 =C-H stretch

~ 2100 C=C stretch (weak)

~ 1520, 1340 N-O asymmetric and symmetric stretch (NO2)
~ 3100-3000 Aromatic C-H stretch

~ 1600, 1450 Aromatic C=C stretch

Table 5: Representative Mass Spectrometry Data

m/z Assignment

161 [M]* (Molecular ion)
144 [M - OH]*

131 [M - NOJ*+

115 [M - NO2]*

Biological and Pharmacological Potential

While no specific biological or pharmacological studies on 4-methyl-2-nitrophenylacetylene
have been reported, the presence of the nitroaromatic moiety suggests potential for a range of
biological activities. Nitro-containing compounds are known to exhibit antimicrobial, anticancer,
and antiparasitic properties. The mechanism of action often involves the bioreduction of the
nitro group to generate reactive nitrogen species that can induce cellular damage in target

organisms.
Caption: Hypothesized mechanism of biological activity for nitroaromatic compounds.

Further research is required to elucidate the specific biological targets and pharmacological
profile of 4-methyl-2-nitrophenylacetylene and its derivatives. Its potential as a lead compound
in drug discovery warrants investigation, particularly in the context of developing novel
therapeutic agents.
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Conclusion

4-methyl-2-nitrophenylacetylene is a molecule with significant potential for applications in
organic synthesis and medicinal chemistry. While a comprehensive experimental profile of this
compound is not yet available, this guide provides a foundational understanding of its
properties and a framework for its synthesis and characterization based on established
chemical principles. Further experimental investigation is necessary to fully realize the potential
of this compound in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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